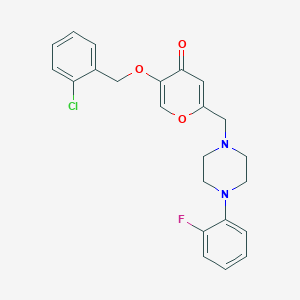

5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-[(2-chlorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O3/c24-19-6-2-1-5-17(19)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)21-8-4-3-7-20(21)25/h1-8,13,16H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRLYVWDSQTHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented with the following chemical formula:

- Chemical Formula : C18H20ClFN2O3

- IUPAC Name : 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the piperazine moiety is significant for its pharmacological effects, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. For instance, derivatives bearing piperazine structures have shown significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 12.5 |

| Compound B | MCF7 | 15.0 |

| 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | A549 | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential for further development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 8.0 |

| Urease | 15.0 |

Case Studies

-

Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, demonstrating that modifications in the piperazine ring can enhance activity.

"Compounds with halogen substitutions showed improved potency against cancer cell lines compared to their non-halogenated counterparts" .

-

Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of related compounds, revealing that structural variations significantly influenced their effectiveness against bacterial strains.

"The presence of electron-withdrawing groups increased the antibacterial activity significantly" .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Target Compound vs. 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Piperazine Substitution Patterns

Target Compound vs. 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone

- Target : 2-Fluorophenyl on piperazine.

- Analog : 4-Fluorobenzyl on piperazine; trifluoromethyl and fluoro groups on the aryl ring .

- Key Differences :

- Substituent Position : 2-Fluorophenyl (target) vs. 4-fluorobenzyl (analog) alters steric and electronic profiles.

- Molecular Weight : Analog’s trifluoromethyl group increases mass (~406.2 Da vs. 428.9 Da for the target) .

- Pharmacokinetics : Fluorine at the 2-position (target) may reduce metabolic oxidation compared to benzyl-linked fluorine (analog).

Target Compound vs. 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one

- Target : Aryl-substituted piperazine.

- Analog: Hydroxyethyl-piperazine with a pyrimidinone core .

- Key Differences: Piperazine Modifications: Hydroxyethyl group (analog) enhances hydrophilicity vs. 2-fluorophenyl (target). Core Structure: Pyrimidinone (analog) vs. γ-pyrone (target) influences hydrogen-bonding capacity.

Halogenation and Bioisosteric Replacements

Target Compound vs. 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one

- Target : Chlorine (benzyl) and fluorine (piperazine).

- Analog: Dual fluorine substitution on chromenone core; purine-linked piperazine .

- Implications: Halogen Effects: Chlorine in the target may enhance membrane permeability vs. fluorine’s electronegativity in the analog. Core Flexibility: Chromenone (analog) introduces rigidity compared to the γ-pyrone (target).

Q & A

Basic: What are the key synthetic challenges in preparing 5-((2-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, and how are they addressed?

Answer:

The synthesis involves multi-step reactions, including:

- Pyranone Core Formation : Cyclization of diketones or ester precursors under acidic/basic conditions .

- Substituent Introduction : Nucleophilic substitution or coupling reactions to attach the 2-chlorobenzyloxy and piperazine-methyl groups. Steric hindrance from bulky substituents (e.g., 2-fluorophenyl on piperazine) requires optimized reaction times and temperatures (e.g., 60–80°C in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Key Challenge : Competing side reactions (e.g., over-alkylation of piperazine). Mitigation involves slow reagent addition and monitoring via TLC/HPLC .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of 2-chlorobenzyloxy group) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX or ORTEP-III (e.g., verifying the methylene bridge geometry) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

Example Contradiction : Inconsistent IC₅₀ values in cancer cell lines vs. enzyme inhibition assays.

Methodological Approach :

- Assay Standardization :

- Orthogonal Assays :

- Validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) .

- Cross-check enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) .

- Data Normalization : Account for differences in cell permeability (e.g., via LC-MS quantification of intracellular compound levels) .

Advanced: What computational strategies aid in elucidating the structure-activity relationship (SAR) of this compound?

Answer:

- Molecular Docking :

- QSAR Modeling :

- Train models with descriptors (e.g., ClogP, polar surface area) to predict bioactivity across analogs .

- MD Simulations :

- Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues (e.g., hydrogen bonds with pyranone oxygen) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they mitigated?

Answer:

Challenges :

- Crystal Twinning : Common due to flexible piperazine and benzyloxy groups. Mitigated by slow evaporation (hexane/dichloromethane) .

- Weak Diffraction : Low crystal quality from disordered substituents. Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution .

Tools : - SHELXL : Refine anisotropic displacement parameters for fluorophenyl and chlorobenzyl groups .

- ORTEP-III : Visualize thermal ellipsoids to confirm methylene bridge geometry .

Basic: What purification strategies ensure high yield and purity for intermediates and the final product?

Answer:

- Flash Chromatography :

- Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate piperazine-methyl intermediates .

- Recrystallization :

- Final compound: Dissolve in hot ethanol, then add water dropwise until cloud point .

- HPLC Prep :

- Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for polar by-products .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for introducing the piperazine moiety?

Answer:

DoE Workflow :

- Variables : Temperature (X₁), solvent polarity (X₂), stoichiometry (X₃) .

- Response Surface Methodology (RSM) :

- Maximize yield (Y₁) while minimizing impurities (Y₂).

- Central composite design identifies optimal conditions (e.g., X₁=70°C, X₂=DMF, X₃=1.2 eq) .

Flow Chemistry : - Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., piperazine alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.